Tetrabutylphosphonium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tetrabutylphosphonium cation is a pale orange solid with the formula [N(C4H9)4]Br3. It is a salt of the lipophilic tetrabutylammonium cation and the linear tribromide anion. The salt is sometimes used as a reagent used in organic synthesis as a conveniently weighable, solid source of bromine.

Wissenschaftliche Forschungsanwendungen

Hydrogenation Reactions

Tetrabutylphosphonium ionic liquids have been effectively utilized as solvents or co-solvents in catalytic hydrogenation processes. For instance, a study demonstrated that biobased this compound ionic liquids exhibited excellent performance and recyclability in selective palladium-catalyzed hydrogenation of alkenes and polyenes such as linoleic acid. The ionic liquids were synthesized from this compound hydroxide and various organic acids, showing good yields and favorable thermodynamic properties for catalytic reactions .

Catalysis in Organic Synthesis

Another application involves the use of this compound methanesulfonate as a catalyst for organic reactions. A recent study highlighted its efficacy in facilitating various organic transformations, showcasing its potential in synthetic chemistry .

Gene Delivery Systems

This compound bromide has been explored as an adjuvant in gene delivery systems, particularly for small interfering RNA (siRNA) molecules. In a study involving plant cell cultures, it was found that this compound significantly enhanced the cellular uptake of siRNA, leading to effective gene silencing of the phytoene desaturase gene in Triticale plants. This application underscores its potential in agricultural biotechnology for crop improvement .

Solvent for Biomass Dissolution

The ability of this compound hydroxide to dissolve cellulose has been extensively studied, making it a promising candidate for biomass processing. Research indicates that aqueous solutions containing 86.8 to 93.9 mol% water can dissolve significant amounts of cellulose at room temperature, which is crucial for biofuel production and other industrial applications .

Ionic Liquid Properties

This compound-based ionic liquids possess unique thermodynamic and transport properties that make them suitable for various applications in materials science. They have been shown to form stable mixtures with water, which enhances their solubility characteristics and makes them effective solvents for polymer processing and other material transformations .

Case Studies

Eigenschaften

CAS-Nummer |

15853-37-9 |

|---|---|

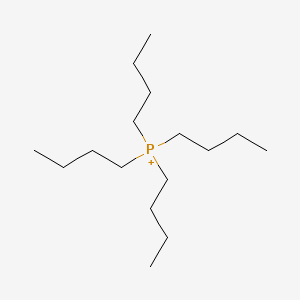

Molekularformel |

C16H36P+ |

Molekulargewicht |

259.43 g/mol |

IUPAC-Name |

tetrabutylphosphanium |

InChI |

InChI=1S/C16H36P/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h5-16H2,1-4H3/q+1 |

InChI-Schlüssel |

BJQWBACJIAKDTJ-UHFFFAOYSA-N |

SMILES |

CCCC[P+](CCCC)(CCCC)CCCC |

Kanonische SMILES |

CCCC[P+](CCCC)(CCCC)CCCC |

Aussehen |

Solid powder |

Key on ui other cas no. |

15853-37-9 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Bu4PBr TBP Br tetrabutylphosphonium tetrabutylphosphonium bromide tetrabutylphosphonium cation tetrabutylphosphonium chloride tetrabutylphosphonium iodide |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.